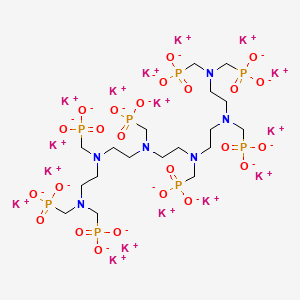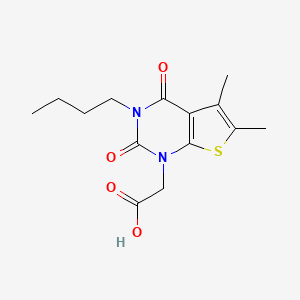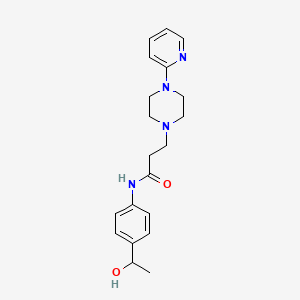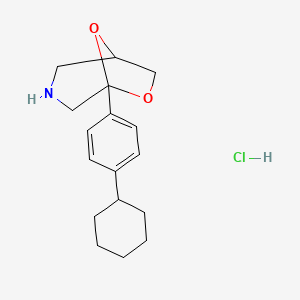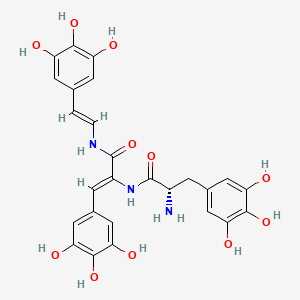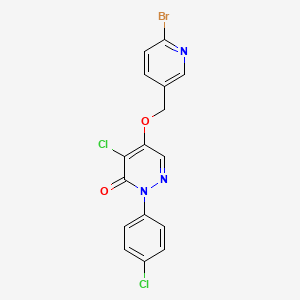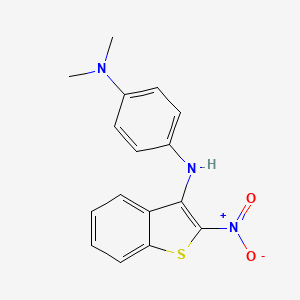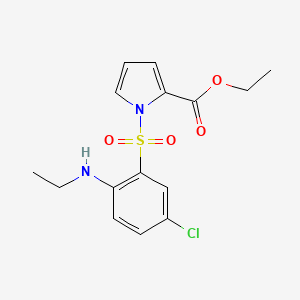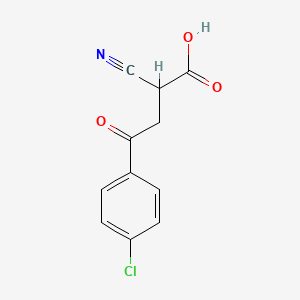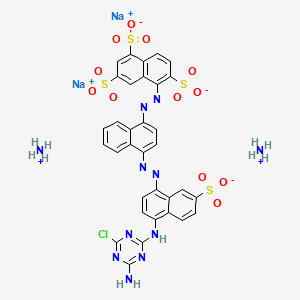
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of an oxirene ring fused to a phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions.
Introduction of the Oxirene Ring: This step often involves the use of peroxy acids to introduce the epoxide functionality.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as high strength or specific optical characteristics.
Wirkmechanismus
The mechanism of action of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-4,7a-dimethyl-9a-(propan-2-yl)dodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate: This compound is structurally similar but lacks certain functional groups present in the target compound.
Other Phenanthrene Derivatives: Compounds with a phenanthrene core but different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
25859-65-8 |
|---|---|
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
methyl (1R,4R,5R,9S,12R,13R,15S)-5,9-dimethyl-13-propan-2-yl-14,16,17-trioxapentacyclo[10.3.2.01,10.04,9.013,15]heptadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O5/c1-12(2)21-15-11-14-18(3)8-6-9-19(4,17(22)23-5)13(18)7-10-20(14,26-25-15)16(21)24-21/h12-16H,6-11H2,1-5H3/t13-,14?,15-,16-,18+,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
JXEACGHXWMSLSW-PHHUZPIESA-N |
Isomerische SMILES |
CC(C)[C@]12[C@H]3CC4[C@]5(CCC[C@@]([C@@H]5CC[C@@]4([C@H]1O2)OO3)(C)C(=O)OC)C |
Kanonische SMILES |
CC(C)C12C3CC4C5(CCCC(C5CCC4(C1O2)OO3)(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


